molecular formula C10H15ClN2 B1479342 4-Chloro-2-methyl-6-neopentylpyrimidine CAS No. 2092035-04-4

4-Chloro-2-methyl-6-neopentylpyrimidine

Cat. No.: B1479342
CAS No.: 2092035-04-4
M. Wt: 198.69 g/mol
InChI Key: LMTOXMGTEPNIJT-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-neopentylpyrimidine is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Degradation and Environmental Applications

A study focused on the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine, a compound similar to 4-Chloro-2-methyl-6-neopentylpyrimidine, in soil. It explored its use as a nitrification inhibitor to enhance the efficiency of nitrogenous fertilizers in rice–wheat cropping systems and to control environmental pollution in subtropical soils. The compound showed a faster decline in concentration initially, fitting first-order kinetics with half-lives determined for different application rates, suggesting its effective period of action in the environment (Srivastava et al., 2016).

Supramolecular Chemistry and Co-Crystal Design

Research into the design of isostructural co-crystals involving aminopyrimidines, such as 2-amino-4-chloro-6-methyl pyrimidine, has been conducted. These co-crystals were created with various carboxylic acids to study supramolecular architectures and the effects of chloro/methyl exchange on co-crystal formation. This work demonstrates the potential of such compounds in developing stable, isostructural compounds with varied functionalities, highlighting their relevance in material science and crystal engineering (Ebenezer, Muthiah, & Butcher, 2011).

Nonlinear Optical Properties

The structural, electronic, and nonlinear optical (NLO) properties of thiopyrimidine derivatives, including compounds structurally related to this compound, have been studied using density functional theory (DFT) and time-dependent DFT. These compounds exhibit significant NLO properties, suggesting their potential for optoelectronic and high-technology applications (Hussain et al., 2020).

Antiviral Activity

Another area of application includes the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives structurally related to this compound, showing antiviral activity. These compounds were tested against a range of DNA and retroviruses, displaying marked inhibitory effects on retrovirus replication in cell culture. This indicates the potential of such pyrimidine derivatives in developing new antiviral drugs (Hocková et al., 2003).

Crystal Structure Analysis

The isostructural nature and hydrogen-bonded sheet formation of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its analogs have been documented. Such studies are crucial for understanding the molecular and crystal structures of pyrimidine derivatives, influencing their applications in crystal engineering and the development of materials with specific properties (Trilleras et al., 2009).

Properties

IUPAC Name

4-chloro-6-(2,2-dimethylpropyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-7-12-8(5-9(11)13-7)6-10(2,3)4/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTOXMGTEPNIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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